Benzyl [2-(benzyloxy)ethoxy]acetate
Description
Benzyl [2-(benzyloxy)ethoxy]acetate is a benzyl-protected ester featuring a polyether chain (2-(benzyloxy)ethoxy) linked to an acetate group. This compound is structurally characterized by two benzyl groups and an ethoxy-ethoxy spacer, which confer unique physicochemical properties such as enhanced lipophilicity, stability under basic conditions, and tunable reactivity. For instance, tert-butyl 2-{3-[2-(benzyloxy)ethoxy]propoxy}acetate, a closely related compound, is synthesized via multi-step reactions involving benzyloxy-ethoxy intermediates under nitrogen atmosphere, followed by purification via silica gel chromatography .
Properties
CAS No. |
62005-06-5 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
benzyl 2-(2-phenylmethoxyethoxy)acetate |
InChI |
InChI=1S/C18H20O4/c19-18(22-14-17-9-5-2-6-10-17)15-21-12-11-20-13-16-7-3-1-4-8-16/h1-10H,11-15H2 |
InChI Key |
LMZBNHVGZXSVDR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl [2-(benzyloxy)ethoxy]acetate typically involves the reaction of benzyl alcohol with 2-(benzyloxy)ethoxyacetic acid. This esterification reaction can be catalyzed by acidic conditions, such as the use of sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as p-toluenesulfonic acid, can further enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Benzyl [2-(benzyloxy)ethoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where nucleophiles like hydroxide ions can replace the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of benzyloxyacetic acid.
Reduction: Formation of benzyloxyethanol.
Substitution: Formation of 2-(benzyloxy)ethoxyacetic acid derivatives.
Scientific Research Applications
Benzyl [2-(benzyloxy)ethoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for alcohols.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl [2-(benzyloxy)ethoxy]acetate involves its interaction with specific molecular targets. In biochemical systems, the compound can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Benzyl [2-(benzyloxy)ethoxy]acetate with key analogs:
Reactivity and Stability
- Fluorinated Analogs: Benzyl 2-(difluoromethoxy)acetate exhibits superior stability and electrophilicity compared to non-fluorinated analogs due to the electron-withdrawing effect of fluorine atoms .
- Ethoxy Spacer Influence : The ethoxy-ethoxy chain in this compound enhances solubility in polar aprotic solvents (e.g., DCM, THF) and facilitates nucleophilic substitutions, as seen in the synthesis of tert-butyl derivatives .
- Benzyl Protection: Benzyl groups in these compounds provide steric protection for labile functional groups (e.g., alcohols, amines), enabling controlled deprotection under hydrogenolysis or acidic conditions .
Characterization Data
- 1H NMR : Peaks at δ 7.35–7.27 (benzyl aromatic protons), δ 4.57 (benzyl CH2), δ 3.63–3.57 (ethoxy-ethoxy CH2) .
- LC-MS : Molecular ion peak [M+Na]+ at m/z 347.10, consistent with tert-butyl analogs .
Unique Advantages and Limitations
Advantages:
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